molecular formula C11H16O2 B7877662 2-(2-Methoxy-5-methylphenyl)-2-propanol

2-(2-Methoxy-5-methylphenyl)-2-propanol

Cat. No.: B7877662
M. Wt: 180.24 g/mol
InChI Key: MIEUCYWYBMEPQV-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-2-propanol, with the molecular formula C11H16O2, is a substituted phenolic compound of significant interest in organic and medicinal chemistry research. This compound features a propanol chain attached to a 2-methoxy-5-methylphenyl ring system, a structure that serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the methoxy and methyl substituents on the aromatic ring influences its electron distribution and steric properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the exploration of novel pharmaceutical candidates, particularly as a building block for molecules with potential biological activity. Its application extends to materials science, where it can be used in the development of specialty polymers and fine chemicals. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. All information provided is for informational purposes and researchers should conduct their own assessments to determine the compound's suitability for specific applications.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-5-6-10(13-4)9(7-8)11(2,3)12/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEUCYWYBMEPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-propanol has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-methoxy-5-methylphenyl)-2-propanol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved can vary, but the compound generally acts through its functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name CAS No. Molecular Formula Key Features Physical Properties (if available) Source
2-Phenyl-2-propanol 617-94-7 C₉H₁₂O Unsubstituted phenyl group bp 202°C, mp 32–34°C, d 0.973 g/cm³
1-(4-Methoxyphenyl)-2-methylpropan-1-ol 39507-96-5 C₁₁H₁₆O₂ Para-methoxy, branched alkyl chain N/A
2-(3,5-Dimethoxyphenyl)propan-2-ol 1572-97-0 C₁₁H₁₆O₃ Dimethoxy (meta and para positions) N/A
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol 124937-73-1 C₁₇H₂₀O₂ Extended propanol chain, biphenyl system N/A

Substituent Effects on Physical and Chemical Properties

  • Steric Hindrance: The ortho-methoxy group in 2-(2-Methoxy-5-methylphenyl)-2-propanol introduces significant steric bulk compared to para-substituted analogs like 1-(4-Methoxyphenyl)-2-methylpropan-1-ol . This hindrance may reduce solubility in polar solvents and increase melting points relative to less substituted analogs.
  • Electronic Effects: The methoxy group is electron-donating via resonance, which could stabilize the phenol-derived intermediates during synthesis.
  • Comparison with 2-Phenyl-2-propanol: The addition of methoxy and methyl groups increases molecular weight (C₁₂H₁₈O₂ vs. C₉H₁₂O), likely elevating boiling points and altering solubility profiles. For example, 2-Phenyl-2-propanol has a boiling point of 202°C ; the target compound’s additional substituents may push this above 250°C.

Key Differentiators and Research Implications

  • Comparative Reactivity : The ortho-methoxy group may hinder electrophilic aromatic substitution reactions compared to para-substituted analogs, directing incoming electrophiles to the less hindered para-methyl position .

Biological Activity

2-(2-Methoxy-5-methylphenyl)-2-propanol, also known as a methoxyphenol derivative, has garnered attention for its potential biological activities. This compound is primarily investigated for its therapeutic properties, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H16O2
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 102-71-6

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

  • The compound may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .

2. Antioxidant Activity

  • Similar compounds have demonstrated antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

3. Receptor Binding

  • It may interact with various cellular receptors, modulating physiological responses related to pain and inflammation.

Case Studies

  • Anti-inflammatory Effects
    • A study explored the anti-inflammatory effects of methoxyphenols, including this compound. The results indicated a significant reduction in COX-2 expression in RAW 264.7 macrophages, suggesting the compound's potential as a COX-2 inhibitor .
  • Cytotoxicity Assessment
    • The cytotoxic effects were evaluated using the MTT assay on human submandibular gland tumor cell lines (HSG). The compound exhibited moderate cytotoxicity with a calculated CC50 value indicating its potential for selective toxicity against certain cancer cell lines .
  • Antioxidant Capacity
    • The antioxidant capacity was measured using the DPPH radical-scavenging assay, revealing that the compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .

Comparative Biological Activity Table

CompoundCOX-2 InhibitionAntioxidant ActivityCytotoxicity (CC50)
This compoundModerateHighModerate (specific values vary)
CurcuminHighModerateLow
DehydrodiisoeugenolVery HighHighLow

Preparation Methods

Reaction Mechanism and Conditions

  • Electrophile Generation : AlCl₃ coordinates with propylene chloride, forming a reactive acylium ion.

  • Aromatic Substitution : The electrophile attacks the para position of 2-methoxy-5-methylphenol, stabilized by the electron-donating methoxy group.

  • Hydrolysis : The intermediate complex undergoes hydrolysis to yield the tertiary alcohol.

Optimized conditions include a temperature range of 0–5°C during electrophile formation, followed by gradual warming to 25°C for completion. Anhydrous solvents such as dichloromethane or nitrobenzene are preferred to prevent catalyst deactivation.

Case Study: Industrial-Scale Production

A pilot-scale synthesis reported a 78% yield using continuous flow reactors, which enhance heat dissipation and reduce side reactions like polyalkylation. Post-reaction purification involves sequential washes with sodium bicarbonate and water, followed by vacuum distillation to achieve >99% purity.

Grignard Reaction Approach

The Grignard reaction offers an alternative route by leveraging organomagnesium reagents to form carbon-carbon bonds. This method is particularly advantageous for constructing tertiary alcohols from ketone precursors.

Protocol Overview

  • Synthesis of Aryl Halide Intermediate : 2-Bromo-5-methylanisole is prepared via bromination of 2-methoxy-5-methylphenol using PBr₃.

  • Grignard Reagent Formation : Methylmagnesium bromide (MeMgBr) is generated in tetrahydrofuran (THF) under inert atmosphere.

  • Nucleophilic Addition : The Grignard reagent reacts with 2-bromo-5-methylanisole, followed by acidic workup to yield the target alcohol.

Optimization Insights

  • Temperature Control : Maintaining −10°C during reagent addition minimizes undesired side reactions.

  • Solvent Selection : THF enhances reagent solubility and reaction homogeneity, critical for achieving 95% conversion rates.

  • Quenching Strategy : Gradual addition of dilute HCl (pH 5–6) prevents exothermic runaway, ensuring safe scale-up.

Reduction of Corresponding Ketones

Catalytic hydrogenation or hydride-mediated reduction of 2-(2-methoxy-5-methylphenyl)-2-propanone provides a high-yield pathway to the alcohol.

Sodium Borohydride (NaBH₄) Reduction

NaBH₄ in methanol at 0°C reduces the ketone to the alcohol within 2 hours, achieving 85–90% yield. This method is favored for its operational simplicity and minimal byproduct formation.

Lithium Aluminum Hydride (LiAlH₄) Protocol

LiAlH₄ in diethyl ether affords near-quantitative yields (>98%) but requires stringent anhydrous conditions and careful quenching with ethyl acetate to mitigate flammability risks.

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Grignard Ketone Reduction
Yield (%) 789598
Reaction Time (h) 6–842
Catalyst Cost ModerateHighLow
Scalability IndustrialPilot-scaleLab-scale
Purity (%) 999799.5

Key Findings :

  • The Grignard method excels in yield and speed but incurs higher reagent costs.

  • Ketone reduction is optimal for small-scale, high-purity synthesis.

  • Friedel-Crafts remains the cornerstone for bulk production due to cost-effectiveness.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous flow systems over batch reactors to enhance thermal control and throughput. For instance, a patented telescoping process eliminates intermediate isolation, reducing solvent waste by 40%. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, further ensure compliance with pharmaceutical-grade specifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxy-5-methylphenyl)-2-propanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of aryl-substituted propanols typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, the methoxy and methyl groups on the phenyl ring may be introduced via electrophilic aromatic substitution prior to forming the propanol backbone. Optimization of catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (polar aprotic solvents like DMF) can enhance regioselectivity and yield .
  • Characterization : Post-synthesis, confirm structural integrity using 1H^1H-NMR (e.g., methoxy singlet at δ 3.2–3.8 ppm) and IR spectroscopy (O-H stretch ~3300 cm1^{-1}) .

Q. How do substituents (methoxy, methyl) on the phenyl ring influence the compound’s physical properties?

  • Physical Properties : Substituents affect solubility and boiling/melting points. The methoxy group increases hydrophilicity via hydrogen bonding, while the methyl group enhances lipophilicity. Compare with 2-Phenyl-2-propanol (bp 202°C, mp 32–34°C) in ; the methoxy group may elevate boiling point due to dipole interactions .
  • Experimental Validation : Use differential scanning calorimetry (DSC) to measure thermal transitions and HPLC to assess purity under varied mobile phases .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data for structurally similar analogs?

  • Case Study : Discrepancies in 13C^{13}C-NMR chemical shifts may arise from solvent effects or tautomerism. For example, highlights imidazole-thiol tautomerization affecting spectral interpretation. Apply 2D-NMR (COSY, HSQC) to resolve overlapping signals and computational modeling (DFT) to predict shifts .
  • Mitigation : Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and temperature controls during analysis .

Q. How can computational methods predict the biological activity of this compound?

  • In Silico Approaches : Use molecular docking (AutoDock Vina) to simulate interactions with cyclooxygenase (COX) enzymes, leveraging structural analogs from . Pharmacophore modeling identifies key functional groups (e.g., hydroxyl for H-bonding, methoxy for hydrophobic pockets) .
  • Validation : Cross-reference with in vitro assays (e.g., COX inhibition) to correlate docking scores with IC50_{50} values .

Q. What are the challenges in optimizing multi-step synthesis for derivatives, and how are they addressed?

  • Synthetic Hurdles : Intermediate instability (e.g., oxidation of the hydroxyl group) and side reactions (e.g., demethylation under acidic conditions). notes thioether formation in thiazole derivatives requires inert atmospheres and low temperatures .
  • Solutions : Employ protecting groups (e.g., TMS for -OH) and real-time monitoring via LC-MS to track reaction progress .

Methodological Considerations

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Stability Studies : Store in anhydrous, aprotic solvents (e.g., acetonitrile) at –20°C to prevent hydrolysis of the methoxy group. Accelerated stability testing (40°C/75% RH) identifies degradation products via GC-MS .

Q. What spectroscopic techniques best differentiate positional isomers (e.g., 2-methoxy vs. 4-methoxy substitution)?

  • Techniques :

  • 1H^1H-NMR: Aromatic proton splitting patterns (para-substitution shows doublets, ortho shows complex coupling).
  • IR: Methoxy C-O stretch at ~1250 cm1^{-1} varies slightly with substitution position .

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